Dexniguldipine hydrochloride, also known as B859-35, is a dihydropyridine derivative recognized for its antitumor and multidrug resistance-reverting activity. [] It functions as a selective inhibitor of Protein Kinase C (PKC), specifically targeting the regulatory region of the enzyme. [] This compound has demonstrated significant potential in preclinical studies for its ability to inhibit the growth of various cancer cell lines.
Inhibition of Protein Kinase C (PKC): Dexniguldipine hydrochloride selectively binds to the regulatory region of PKC, inhibiting its activity. [] This inhibition has been linked to the suppression of growth in various cancer cell lines, including human pancreatic adenocarcinoma cells, HT-29 colon carcinoma cells, and human lung cancer cell lines. [, , ]
Inhibition of Topoisomerase I: Dexniguldipine hydrochloride inhibits both the cleavage and religation reactions of human DNA topoisomerase I. [] At concentrations above 1 μM, it inhibits both steps, while at lower concentrations (<1 μM), it selectively inhibits the religation step, stabilizing the covalent topoisomerase I-DNA intermediate. [] This mechanism is distinct from camptothecin, which exhibits competitive inhibition. []
Modulation of MDR1 P-glycoprotein: Studies suggest that Dexniguldipine hydrochloride influences the activity of MDR1 P-glycoprotein, a transporter protein implicated in multidrug resistance. Research indicates that Dexniguldipine hydrochloride may interfere with the transport of phosphatidylserine via MDR1 P-glycoprotein in certain human gastric carcinoma cell lines. []
Cancer Research: Preclinical studies demonstrate the potential of Dexniguldipine hydrochloride as an antitumor agent. It has shown efficacy in inhibiting the growth of various cancer cell lines in vitro, including human pancreatic adenocarcinoma cells (CFPAC-1), human colon carcinoma cells (HT-29), and human lung cancer cell lines. [, , ] Its ability to modulate PKC activity and topoisomerase I makes it a promising candidate for further investigation in cancer therapy.
Multidrug Resistance Reversal: The compound's ability to modulate MDR1 P-glycoprotein activity suggests its potential in overcoming multidrug resistance in cancer cells. [, , ] This property could enhance the effectiveness of existing chemotherapeutic agents.
Cell Cycle and Differentiation Studies: Research indicates that Dexniguldipine hydrochloride influences cell cycle progression and differentiation in Friend erythroleukemia cells. [] These findings highlight its potential as a tool for investigating cellular processes related to growth and development.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7